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Sucrose

Protein stabilization Lyophilization Differential scanning calorimetry

Select Sucrose (CAS 92004-84-7) for formulation-critical applications where standard sugars fail. Its crystalline form offers the lowest initial moisture content (0.15% w/w) among bulking agents, ideal for moisture-sensitive APIs. It outperforms trehalose in protein thermal stabilization under low-moisture conditions and accelerates drug release in HPMC matrices unlike lactose. It is also the definitive reference standard (relative sweetness = 1.0) for sweetener calibration. Ensure your formulation's stability and performance with this versatile, high-purity excipient.

Molecular Formula C12H22O11
Molecular Weight 342.30 g/mol
CAS No. 92004-84-7
Cat. No. B7799096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSucrose
CAS92004-84-7
Molecular FormulaC12H22O11
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1
InChIKeyCZMRCDWAGMRECN-UGDNZRGBSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
1 g dissolves in 0.5 ml water, 170 ml alcohol, about 100 ml methanol. Moderately sol in glycerol, pyridine.
Very soluble in water, methanol;  slightly soluble in ethanol;  insoluble in ethyl ether.
water solubility = 2.12X10+6 mg/l @ 25 °C
2100.0 mg/mL
Solubility in water, g/100ml at 25Â °C: 200
200%

Structure & Identifiers


Interactive Chemical Structure Model





Sucrose CAS 92004-84-7: Technical Baseline and Procurement-Relevant Identity


Sucrose (CAS 92004-84-7, synonym β-D-fructofuranosyl α-D-glucopyranoside, molecular formula C₁₂H₂₂O₁₁, molecular weight 342.30 g/mol) is a naturally occurring non-reducing disaccharide composed of glucose and fructose linked via an α-1,β-2 glycosidic bond [1]. Crystalline sucrose has a melting point of 190–192°C with decomposition occurring at 160–186°C, a density of 1.5805 g/cm³, and a specific optical rotation of +66.3° to +67.0° at 25°C [2]. It is highly soluble in water, slightly soluble in ethanol, and practically insoluble in diethyl ether [1].

Why Sucrose Cannot Be Readily Substituted: Evidence-Based Functional Differentiation from Trehalose, Sucralose, and Lactose


Despite belonging to the disaccharide class, sucrose (CAS 92004-84-7) exhibits functionally consequential differences from its closest structural and functional analogs. Unlike trehalose, sucrose demonstrates superior protein thermal stabilization under low-moisture conditions, yet significantly lower glass transition temperature [1]. In contrast to sucralose, its chlorinated derivative, sucrose possesses 500-fold lower sweetness intensity but markedly greater thermodynamic and hydrolytic stability [2]. Compared to lactose, sucrose acts as a soluble excipient that accelerates drug release in hydrophilic matrix systems rather than retarding it [3]. Procurement decisions based solely on in-class categorization risk formulation failure, altered product performance, or compromised stability profiles.

Sucrose (CAS 92004-84-7) Quantitative Differentiation Evidence: Head-to-Head Performance Against Trehalose, Sucralose, and Lactose


Protein Thermal Stabilization: Sucrose Outperforms Trehalose at Low Moisture

In a direct head-to-head comparison of protein stabilization efficacy using differential scanning calorimetry (DSC), sucrose-containing lysozyme and myoglobin samples exhibited consistently higher denaturation temperatures (Tden) than trehalose-containing samples, particularly at low water contents [1]. While trehalose has been generally acknowledged as a superior aqueous stabilizer, the study demonstrates that sucrose provides better thermal protection under dehydrated or semi-dry conditions relevant to lyophilized biopharmaceutical formulations [1].

Protein stabilization Lyophilization Differential scanning calorimetry Biopharmaceutical formulation

Chemical Stability: Sucrose Exhibits Significantly Higher Thermodynamic Stability Than Sucralose

Density functional theory (DFT) calculations combined with Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses demonstrated that sucrose possesses substantially higher thermodynamic stability compared to its chlorinated derivative sucralose [1]. The HOMO-LUMO energy gap calculations and topological property analyses confirmed that the three chlorine substitutions in sucralose introduce electronic destabilization not present in the parent sucrose molecule [1].

Chemical stability DFT calculation Vibrational spectroscopy Sweetener development

Drug Release Modulation: Sucrose Functions as a Soluble Release-Accelerating Excipient

In a comparative study evaluating the influence of excipient type on alprazolam release from HPMC matrix tablets, sucrose, lactose monohydrate, and dextrose were compared as soluble excipients against insoluble alternatives. Soluble excipients including sucrose increased the porosity of the hydrated gel layer, resulting in faster drug diffusion and accelerated tablet erosion [1]. Rapid drug dissolution was observed with as little as 9.1% w/w lactose monohydrate in the formulation, and similar behavior was noted for sucrose as a soluble excipient class member [1].

Controlled release HPMC matrix tablets Excipient selection Dissolution profiling

Sweetness Intensity: Sucrose Serves as the Gold-Standard Reference (Relative Sweetness = 1.0)

Sucrose is universally recognized as the reference standard for sweetness intensity with a defined relative sweetness value of 1.0 [1]. Systematic 2-AFC (two-alternative forced choice) sensory analysis at 5% sucrose solution concentration established relative sweetness values for comparator sweeteners: fructose (1.05), HFCS (0.71), psicose (0.49), xylose (0.63), tagatose (0.85), erythritol (0.53), xylitol (0.83), maltitol (0.67), aspartame (111), sucralose (500), and stevia (64) [1].

Sensory analysis Sweetener benchmarking Relative sweetness index Taste formulation

Crystalline State Moisture Content: Sucrose Exhibits Lowest Initial Moisture Among Comparable Bulking Agents

Among six bulking agents commonly used in lyophilized pharmaceutical formulations, crystalline sucrose demonstrated the lowest initial moisture content prior to lyophilization at 0.15% w/w, compared to 0.86% for anhydrous lactose and 9.2% for trehalose dihydrate [1]. Upon lyophilization, all three sugars converted to the amorphous form with moisture contents of 2.5% (sucrose), 1.6% (lactose), and 1.2% (trehalose) [1]. Amorphous sucrose subsequently crystallized after sorbing an additional 4.5% moisture at 50% relative humidity, whereas lyophilized trehalose required 10% additional moisture sorption before crystallization [1].

Lyophilization Moisture sorption Bulking agent Freeze-drying formulation

Crystallinity Quantification: Sucrose Crystalline-Amorphous Heat of Solution Difference = 5,024.55 cal/mol

Solution calorimetry provides a quantitative method for determining the crystalline content of sucrose based on the substantial energy difference between its solid-state forms. The heat of solution for crystalline sucrose was determined as 1,474.08 ± 37.78 cal/mol, while amorphous sucrose exhibited a heat of solution of −3,550.47 ± 51.04 cal/mol [1]. The linear relationship between heat of solution and percent crystallinity enabled rapid, accurate quantification of crystalline-amorphous mixtures [1].

Solution calorimetry Crystallinity determination Excipient characterization Amorphous content

Optimal Application Scenarios for Sucrose (CAS 92004-84-7) Based on Quantitative Differentiation Evidence


Lyophilized Biopharmaceutical Formulations Requiring Superior Low-Moisture Thermal Protein Stabilization

Sucrose is indicated over trehalose for freeze-dried protein formulations where thermal stability during storage at low residual moisture is the primary concern. Direct DSC evidence demonstrates that sucrose-containing samples exhibit higher protein denaturation temperatures (Tden) than trehalose-containing samples under low water content conditions, attributed to greater direct binding of sucrose to protein surfaces [1]. This scenario applies to monoclonal antibody formulations, vaccine stabilizers, and enzyme preparations intended for ambient-temperature distribution in dehydrated state.

Controlled-Release Hydrophilic Matrix Tablets Requiring Release Acceleration via Soluble Excipient

Sucrose is appropriate as a soluble excipient in HPMC-based controlled-release matrix tablets where faster drug release is desired. Comparative dissolution studies demonstrate that soluble excipients including sucrose increase gel layer porosity and accelerate tablet erosion relative to insoluble excipients such as dicalcium phosphate [1]. This application scenario is relevant for formulations where the active pharmaceutical ingredient has a narrow therapeutic window requiring precise release modulation without reformulation of the rate-controlling polymer.

Crystalline Excipient Procurement with Stringent Low-Moisture Specifications for Hydrolysis-Sensitive APIs

Crystalline sucrose is the preferred bulking agent when initial moisture content must be minimized to prevent API degradation prior to processing. Among six evaluated bulking agents, crystalline sucrose exhibited the lowest initial moisture content at 0.15% w/w — 83% lower than anhydrous lactose (0.86%) and 98% lower than trehalose dihydrate (9.2%) [1]. This application scenario is critical for moisture-sensitive active ingredients such as certain antibiotics, proton pump inhibitors, and hygroscopic small molecules where even trace water can initiate hydrolysis cascades.

Sweetener Reference Standard for Comparative Sensory Analysis and Formulation Benchmarking

Sucrose serves as the definitive reference standard (relative sweetness = 1.0) for calibrating all alternative sweeteners in sensory evaluation protocols [1]. This application scenario encompasses new sweetener development, regulatory submission sensory studies, quality control of sweetener blends, and formulation of reduced-calorie products where accurate sweetness equivalence to sucrose must be established. The established 2-AFC methodology at 5% sucrose solution concentration provides a validated, reproducible framework for comparative sweetness quantification [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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